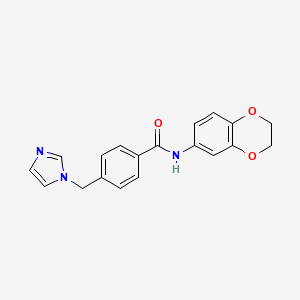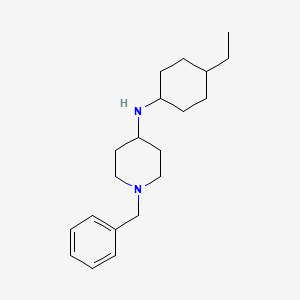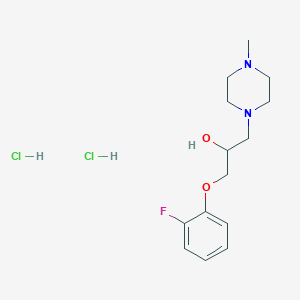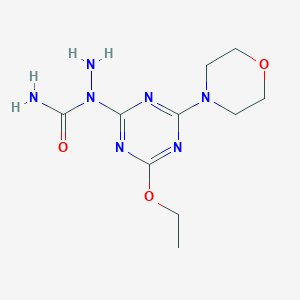![molecular formula C16H19ClN2O2 B5965547 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5965547.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which can have a range of effects on neuronal excitability and neurotransmission.
Mechanism of Action
The primary mechanism of action of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide is the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the brain, and an increase in GABA levels can have a range of effects on neuronal excitability and neurotransmission. In addition to its effects on GABA levels, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide has also been shown to have modulatory effects on other neurotransmitter systems, including dopamine and glutamate.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide are primarily related to its effects on GABA levels in the brain. Increased GABA levels can lead to a reduction in neuronal excitability and neurotransmitter release, which can have a range of effects on behavior and cognition. In addition to its effects on GABA levels, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide has also been shown to have modulatory effects on other neurotransmitter systems, including dopamine and glutamate, which can further contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide in lab experiments is its selectivity for GABA-AT inhibition. This allows for more precise targeting of the GABA system and reduces the potential for off-target effects. Additionally, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which can make it a useful tool for in vivo studies.
One limitation of using N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide in lab experiments is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups. Additionally, the high potency of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide can make it difficult to achieve the desired level of inhibition without reaching toxic levels, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide. One area of interest is the potential therapeutic applications of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide in neurological disorders, including epilepsy, addiction, and anxiety disorders. Additional studies are needed to further elucidate the mechanisms underlying its therapeutic effects and to optimize dosing and administration strategies.
Another potential future direction for research on N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide is its use as a tool compound for studying the GABA system and its interactions with other neurotransmitter systems. N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide can be used to selectively manipulate GABA levels in the brain, which can help to elucidate the roles of GABA in various physiological and pathological processes.
Finally, there is potential for the development of new derivatives of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide that have improved pharmacokinetic properties or selectivity for specific isoforms of GABA-AT. These derivatives could have improved therapeutic potential and could help to further elucidate the roles of GABA-AT in various neurological disorders.
Synthesis Methods
The synthesis of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide involves a series of chemical reactions that start with the reaction of 3-chlorobenzylamine with ethyl acetoacetate to form 1-(3-chlorophenyl)ethyl-3-oxobutanoate. This intermediate is then reacted with pyrrolidine to form N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide, which is subsequently cyclized to form N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide. The overall yield of the synthesis is around 10%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide has been studied extensively in preclinical models for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. In animal models of epilepsy, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide has been shown to have anticonvulsant effects and to increase the threshold for seizure induction. In addiction models, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide has been shown to reduce drug-seeking behavior and to attenuate the effects of drugs of abuse. In anxiety models, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide has been shown to have anxiolytic effects and to reduce anxiety-related behaviors.
properties
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-3-1-2-11(8-13)6-7-19-10-14(9-15(19)20)18-16(21)12-4-5-12/h1-3,8,12,14H,4-7,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJLAVMJBGXUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CC(=O)N(C2)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dibenzyl-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5965465.png)


![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5965490.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5965512.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5965518.png)
![2-hydroxybenzaldehyde [4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5965526.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B5965531.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B5965539.png)

![2-[4-({[1-(2-fluorobenzyl)-3-piperidinyl]amino}methyl)phenoxy]ethanol](/img/structure/B5965555.png)
![5-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-2-pyrrolidinyl}-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5965563.png)

![4-isopropoxybenzaldehyde [5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5965573.png)